
1-Hexene, 6-methoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Hexene, 6-methoxy- is an organic compound that belongs to the class of alkenes It is characterized by a hexene backbone with a methoxy group attached to the sixth carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Hexene, 6-methoxy- can be synthesized through multiple-step organic reactions. One common method involves the alkylation of 1-hexene with methanol in the presence of a strong acid catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of 1-hexene, 6-methoxy- often involves the trimerization of ethylene followed by selective functionalization. Catalysts such as Phillips catalysts are used to achieve high selectivity and efficiency in the production process .
Análisis De Reacciones Químicas
Types of Reactions: 1-Hexene, 6-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction reactions can convert it into saturated hydrocarbons.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst is often used.
Substitution: Halogenation reactions can be carried out using halogens like chlorine (Cl₂) or bromine (Br₂).
Major Products Formed:
Oxidation: 6-methoxyhexanol, 6-methoxyhexanal, and 6-methoxyhexanoic acid.
Reduction: 6-methoxyhexane.
Substitution: 6-chlorohexene, 6-bromohexene.
Aplicaciones Científicas De Investigación
1-Hexene, 6-methoxy- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and polymer chemistry.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mecanismo De Acción
The mechanism of action of 1-Hexene, 6-methoxy- involves its interaction with various molecular targets. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The pathways involved in its reactions depend on the specific conditions and reagents used .
Comparación Con Compuestos Similares
1-Hexene: Lacks the methoxy group, making it less reactive in certain substitution reactions.
6-Methoxyhexane: Saturated version of 1-Hexene, 6-methoxy-, with different chemical properties.
1-Hexanol: Contains a hydroxyl group instead of a methoxy group, leading to different reactivity.
Uniqueness: 1-Hexene, 6-methoxy- is unique due to the presence of both an alkene and a methoxy group, which allows it to participate in a wide range of chemical reactions and makes it a versatile compound in synthetic chemistry .
Propiedades
Número CAS |
5084-33-3 |
|---|---|
Fórmula molecular |
C7H14O |
Peso molecular |
114.19 g/mol |
Nombre IUPAC |
6-methoxyhex-1-ene |
InChI |
InChI=1S/C7H14O/c1-3-4-5-6-7-8-2/h3H,1,4-7H2,2H3 |
Clave InChI |
UIPIUTVEKQBIMC-UHFFFAOYSA-N |
SMILES canónico |
COCCCCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(2-Hydroxyethoxy)ethyl]piperidin-2-one](/img/structure/B14738078.png)
![Ethyl 4-(2-chlorophenyl)-2-methyl-1-{2-[(3-methylbutan-2-yl)amino]-2-oxoethyl}-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate](/img/structure/B14738092.png)

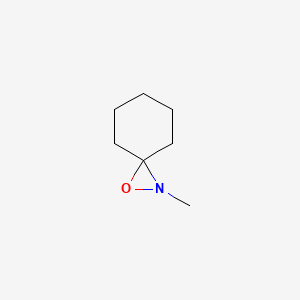

![Acetamide, N-[4-(2-nitrophenoxy)phenyl]-](/img/structure/B14738112.png)
![[16-(Aziridin-1-ylmethyl)-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14738120.png)
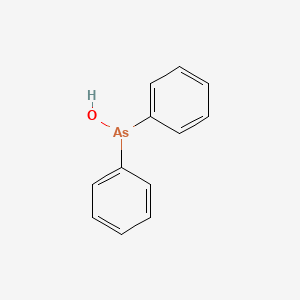


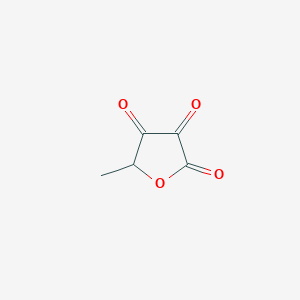
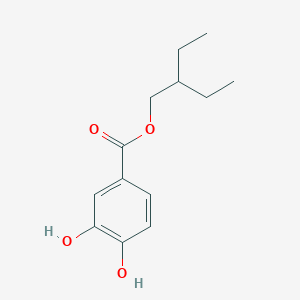
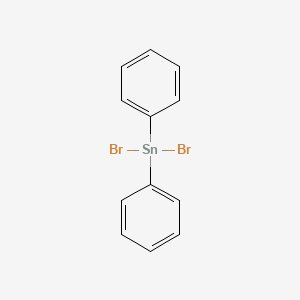
![5-Methylquinolino[3,4-c]quinolin-6-one](/img/structure/B14738160.png)
